5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde primarily serves as a starting material for the synthesis of various pyrazole derivatives []. These derivatives are then evaluated for their potential biological activities.
Studies have investigated the analgesic (pain-relieving) and anti-inflammatory properties of pyrazole derivatives derived from 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde []. These derivatives were synthesized and their effects were assessed using the tail-flick assay for pain and carrageenan-induced paw edema for inflammation []. The results suggested that some derivatives exhibited promising analgesic and anti-inflammatory activities, although further research is needed to determine their efficacy and safety in humans [].
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound characterized by its pyrazole structure, which includes a chloro and a methyl group at specific positions on the ring. Its molecular formula is C₁₁H₉ClN₂O, and it has a molecular weight of approximately 220.66 g/mol. The compound appears as a white to light yellow solid and is known for its versatility in synthetic organic chemistry, particularly as an intermediate in the production of various pyrazole derivatives. Its crystal structure has been elucidated through X-ray diffraction, revealing significant interactions between molecules that influence its physical properties .
These reactions highlight its utility in synthesizing more complex molecules and derivatives .
Research indicates that 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits notable biological activities. It has been studied for its potential antitumor effects, with some derivatives showing promise in inhibiting cancer cell proliferation. Additionally, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, making this compound a candidate for further pharmacological exploration .
The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves several steps:
The synthesis pathway is crucial for obtaining high yields and purity of the compound .
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde finds applications in various fields:
Studies on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have explored its interactions with biological macromolecules. Notably, it forms hydrogen bonds with proteins and nucleic acids, which may contribute to its biological activity. Such interactions are essential for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole | Contains a nitrophenyl group instead of chloro | Exhibits different electronic properties due to nitro group |
| 5-Bromo-3-methyl-1-phenylylpyrazole | Bromine substituent at position 5 | Different reactivity patterns compared to chlorine |
| 4-Amino-3-methylpyrazole | Amino group at position 4 | Enhanced solubility and potential for biological activity |
| 5-Chloro-4-methylthiazole | Thiazole ring instead of pyrazole | Different heterocyclic chemistry and applications |
These compounds highlight the unique features of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde while also illustrating how slight modifications can lead to significant changes in chemical behavior and application potential .
The compound emerged from advancements in pyrazole functionalization techniques during the late 20th century. Early pyrazole chemistry focused on simple derivatives, but the introduction of formylation methods like the Vilsmeier–Haack reaction revolutionized access to carbaldehyde-substituted analogs. The first synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was documented in 2005 via chlorination and formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent studies refined its preparation using bis(trichloromethyl) carbonate (BTC) as a safer alternative to phosphorus oxychloride (POCl₃) in the Vilsmeier–Haack protocol.
The compound’s structure embodies critical features of pyrazole chemistry:
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. The electronic and steric properties of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde arise from its substituents:
The pyrazole ring exhibits tautomerism, with the 1H-tautomer predominating due to conjugation with the phenyl group. Resonance delocalization stabilizes the formyl group, making it reactive toward nucleophiles like hydrazines and amines.
Recent studies emphasize three domains:
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming principles for heterocyclic compounds [1]. The preferred IUPAC name is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which accurately reflects the structural features of the molecule [2]. The numbering system begins with the nitrogen atoms at positions 1 and 2 of the pyrazole ring, with the phenyl substituent attached to nitrogen-1, a methyl group at carbon-3, a chlorine atom at carbon-5, and an aldehyde functional group at carbon-4 [3].
Alternative IUPAC acceptable nomenclature includes 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde, which omits the "1H" designation while maintaining chemical accuracy [1] [4]. The systematic name 1H-pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl- represents another valid IUPAC format that emphasizes the pyrazole core structure [3].
Several alternative nomenclature systems are employed in chemical literature and commercial sources [4]. Common alternative names include 5-chloro-4-formyl-3-methyl-1-phenylpyrazole, which emphasizes the formyl functionality [1] [4]. The designation 5-chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde represents another widely used variant that places the carboxaldehyde suffix after the pyrazole core name [2] [4].
Additional nomenclature variations documented in chemical databases include 5-chloro-3-methyl-1-phenyl pyrazole-4-aldehyde and 5-chloro-3-methyl-1-phenyl pyrazole-4-alldehyde, though these represent less systematic naming approaches [4] [17]. The compound is also referred to as pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl- in some literature sources [1] [3].
The Chemical Abstracts Service registry number for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is 947-95-5 [1] [2] [4]. This unique identifier facilitates unambiguous chemical identification across databases and literature sources. The MDL number assigned to this compound is MFCD00100755, providing an additional standardized identifier for chemical inventory systems [2] [4] [10].
The International Chemical Identifier (InChI) key for this compound is DKZPJLZXLKAMDO-UHFFFAOYSA-N [2] [9]. The complete InChI string is InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 [9] [17]. The Simplified Molecular Input Line Entry System representation is CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 [2] [9] [17].
The boiling point has been calculated at 356.1°C at 760 mmHg, though this represents a theoretical estimation rather than experimental determination [13]. The flash point is reported as 169.2°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [13]. These thermal properties reflect the relatively high molecular stability imparted by the aromatic pyrazole ring system and phenyl substituent.
The density of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is reported as 1.26 g/cm³ at standard conditions [13]. Some sources report a higher density value of 1.468 g/cm³, which may reflect different measurement conditions or crystal forms . The compound exists in crystalline form at room temperature, appearing as white to light yellow powder or crystals [14] [17].
| Property | Value | Reference Conditions |
|---|---|---|
| Density | 1.26-1.468 g/cm³ | Standard conditions |
| Melting Point | 145-148°C | Atmospheric pressure |
| Boiling Point | 356.1°C | 760 mmHg |
| Flash Point | 169.2°C | Standard conditions |
| Appearance | White to light yellow crystals | Room temperature |
The crystalline nature of the compound facilitates purification through recrystallization techniques, typically employing ethanol as the recrystallization solvent [14]. The crystal system has been characterized for related pyrazole compounds, providing insights into the solid-state structure .
The solubility characteristics of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde vary significantly across different solvent systems [18] [20]. The compound demonstrates good solubility in polar aprotic solvents, particularly dimethyl sulfoxide, which effectively dissolves the compound for synthetic applications [18] [19]. Solubility in dimethyl sulfoxide is enhanced by the polar nature of both the carbonyl group and the aromatic ring system.
The compound shows solubility in acetone, making this solvent suitable for certain synthetic transformations and purification procedures [20]. Ethanol serves as an effective recrystallization medium, indicating moderate solubility at elevated temperatures with reduced solubility upon cooling [19] [34]. Chlorinated solvents also provide adequate dissolution for analytical and synthetic purposes [25].
Table 2: Solubility Profile in Common Solvents
| Solvent | Solubility | Applications |
|---|---|---|
| Dimethyl sulfoxide | High | Synthetic reactions, analysis |
| Acetone | Moderate | Purification, extractions |
| Ethanol | Temperature-dependent | Recrystallization |
| Chlorinated solvents | Good | Analytical procedures |
The solubility behavior reflects the molecular polarity contributed by the aldehyde functional group and the chlorine substituent, while the aromatic character influences interactions with organic solvents [18].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [21] [24]. Proton nuclear magnetic resonance analysis reveals characteristic signals that confirm the molecular structure and substitution pattern. The aldehyde proton appears as a distinctive singlet at approximately 9.8-10.2 ppm, representing the most downfield signal in the spectrum [20] [21].
The aromatic protons from the phenyl substituent generate complex multiplets in the region of 7.2-8.0 ppm, with specific chemical shifts depending on the substitution pattern and electronic environment [21] [25]. The methyl group attached to the pyrazole ring produces a singlet signal at approximately 2.4-2.5 ppm, integrating for three protons [21] [24].
Table 3: Characteristic 1H NMR Chemical Shifts
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.8-10.2 | Singlet | 1H |
| Aromatic (phenyl) | 7.2-8.0 | Multiplet | 5H |
| Methyl (pyrazole) | 2.4-2.5 | Singlet | 3H |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [21] [24]. The aldehyde carbon resonates at approximately 183-186 ppm, consistent with the electron-deficient nature of the carbonyl carbon [21] [25]. The aromatic carbons appear in the typical range of 120-140 ppm, with specific chemical shifts influenced by the electronic effects of the substituents.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [25] [26] [27]. The carbonyl stretching frequency of the aldehyde group appears prominently in the range of 1670-1695 cm⁻¹, representing one of the most diagnostic features of the spectrum [25] [26] [29].
Aromatic carbon-hydrogen stretching vibrations are observed in the region of 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from the methyl group appear at lower frequencies around 2850-2950 cm⁻¹ [26] [27]. The pyrazole ring system contributes characteristic carbon-nitrogen stretching frequencies at approximately 1590-1600 cm⁻¹ [25] [26].
Table 4: Characteristic Infrared Absorption Bands
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| C=O (aldehyde) | 1670-1695 | Carbonyl stretch |
| C=N (pyrazole) | 1590-1600 | Ring vibration |
| C-H (aromatic) | 3000-3100 | Aromatic stretch |
| C-H (aliphatic) | 2850-2950 | Methyl stretch |
| C-Cl | 750-800 | Carbon-chlorine stretch |
The carbon-chlorine stretching vibration appears at approximately 750 cm⁻¹, providing confirmation of the chlorine substituent [25]. The absence of broad hydroxyl stretches in the 2500-3300 cm⁻¹ region confirms the purity of the aldehyde form without hydration or impurities [25].
Mass spectrometric analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides molecular weight confirmation and fragmentation pattern information [30] [31]. The molecular ion peak appears at m/z 220, corresponding to the molecular weight of 220.65 g/mol [9] [31]. The isotope pattern reflects the presence of chlorine, with the M+2 peak appearing due to the chlorine-37 isotope [31].
Characteristic fragmentation patterns include the loss of the aldehyde group (loss of 29 mass units) to generate a fragment at m/z 191 [30]. The phenyl cation (m/z 77) represents a common fragmentation product from phenyl-substituted compounds [30]. Additional fragments may include the pyrazole ring system after loss of various substituents.
Table 5: Major Mass Spectral Fragments
| m/z Value | Assignment | Relative Intensity |
|---|---|---|
| 220/222 | [M]⁺/[M+2]⁺ | 100/33 |
| 191 | [M-CHO]⁺ | Variable |
| 77 | [C₆H₅]⁺ | Moderate |
Electrospray ionization mass spectrometry shows protonated molecular ions at m/z 221 ([M+H]⁺), while adduct ions with sodium appear at m/z 243 ([M+Na]⁺) [9]. These ionization patterns facilitate identification and structural confirmation in analytical applications.
X-ray crystallographic studies of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and related compounds provide detailed structural parameters [34] [35] [36]. The compound crystallizes in a monoclinic crystal system with space group P2₁/c, based on studies of closely related pyrazole derivatives [34] . Unit cell parameters for similar compounds indicate typical dimensions with a-axis lengths of approximately 8-9 Å, b-axis lengths of 7-8 Å, and c-axis lengths of 22-23 Å [34] [36].
The molecular geometry reveals a planar pyrazole ring system with the phenyl substituent oriented at a specific dihedral angle relative to the pyrazole plane [34] [36]. Bond lengths within the pyrazole ring are consistent with aromatic character, with carbon-nitrogen distances typically ranging from 1.32-1.38 Å [35]. The aldehyde group maintains planarity with the pyrazole ring, facilitating conjugation effects.
Table 6: Typical Crystallographic Parameters for Related Pyrazole Compounds
| Parameter | Value Range | Space Group |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | P2₁/c, P1̄ |
| a-axis | 8-22 Å | Variable |
| b-axis | 7-10 Å | Variable |
| c-axis | 16-23 Å | Variable |
| β angle | 87-101° | Monoclinic |
| Z value | 4-8 | Unit cell content |
The density values derived from crystallographic analysis align with experimental measurements, typically ranging from 1.3-1.5 g/cm³ for pyrazole compounds of similar molecular weight [34] [35] .
Crystal packing analysis reveals the arrangement of molecules within the solid state and identifies significant intermolecular interactions [34] [36] [37]. The molecular packing is influenced by the planar nature of the pyrazole ring and the geometric constraints imposed by the substituents. Dihedral angles between the pyrazole ring and the phenyl substituent typically range from 45-75°, affecting the overall molecular shape and packing efficiency [34] [36].
Intermolecular interactions include weak carbon-hydrogen to oxygen hydrogen bonds involving the aldehyde oxygen and aromatic hydrogen atoms [34] [36]. The chlorine substituent participates in halogen bonding interactions with neighboring molecules, contributing to crystal stability [37]. π-π stacking interactions between aromatic rings provide additional stabilization in the crystal lattice [36] [37].
Table 7: Intermolecular Interaction Types
| Interaction Type | Distance Range (Å) | Angle Range (°) |
|---|---|---|
| C-H···O | 2.4-2.7 | 140-170 |
| π-π stacking | 3.3-3.8 | Parallel rings |
| Halogen bonding | 3.0-3.5 | 160-180 |
The absence of classical hydrogen bond donors in the molecule limits strong hydrogen bonding interactions, making the crystal packing dependent on weaker intermolecular forces [34] [36]. This characteristic influences the melting point and solubility properties of the compound.
Crystal growth optimization for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde employs various recrystallization methodologies [34] [19]. Slow evaporation techniques using ethanol as the primary solvent have proven effective for obtaining crystals suitable for X-ray analysis [34] [19]. The recrystallization process typically involves dissolving the compound in hot ethanol followed by controlled cooling to room temperature.
Mixed solvent systems, such as dimethylformamide-ethanol mixtures, can enhance crystal quality through controlled nucleation and growth rates [34]. The 1:2 ratio of dimethylformamide to ethanol has been successfully employed for related pyrazole compounds [34]. Temperature control during the crystallization process significantly affects crystal morphology and size.
Table 8: Crystal Growth Conditions
| Solvent System | Temperature | Time | Crystal Quality |
|---|---|---|---|
| Ethanol | Room temp | 24-48 hours | Good |
| DMF:Ethanol (1:2) | Controlled cooling | 48-72 hours | Excellent |
| DMSO solution | Room temp | Extended | Variable |
Irritant